5-Deaza-5,6,7,8-tetrahydroisofolic acid
Description
Structure
3D Structure
Properties
CAS No. |
130327-70-7 |
|---|---|
Molecular Formula |
C20H24N6O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,12,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t12-,14+/m1/s1 |
InChI Key |
OLNLRVHYZZQGBF-OCCSQVGLSA-N |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
5-deaza-5,6,7,8-tetrahydroisofolic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 5-Deaza-5,6,7,8-tetrahydroisofolic Acid
The preparation of this compound typically involves a two-step process: the initial formation of its oxidized precursor, 5-deazaisofolic acid, followed by the reduction of the pyrimidine (B1678525) ring.
Reductive Condensation Approaches
A key strategy for the synthesis of the 5-deazaisofolic acid scaffold is through reductive condensation. This approach involves the reaction of a pyrimidine-containing fragment with a side-chain component bearing a glutamate (B1630785) moiety. Specifically, 5-deazaisofolic acid has been prepared through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. nih.gov This initial condensation is followed by a deprotection step, typically using trifluoroacetic acid, to remove the tert-butyl protecting groups from the glutamate residue, yielding 5-deazaisofolic acid in good yield. nih.gov
Catalytic Hydrogenation Strategies
The final step in the synthesis of this compound is the reduction of the dihydropyrido[2,3-d]pyrimidine ring system of 5-deazaisofolic acid. This transformation is commonly achieved through catalytic hydrogenation. nih.gov While specific conditions can vary, this method has proven effective in producing the desired tetrahydro product. The choice of catalyst, solvent, and reaction conditions is crucial to ensure complete reduction and avoid side reactions.
Multistep Synthetic Sequences for Pteroic Acid Derivatives
The synthesis of the broader class of 5-deazapteroic acid derivatives, which are key building blocks, often requires multistep sequences. For instance, the synthesis of 5,8-dideazamethotrexate, a related quinazoline (B50416) analogue, involves a five-step route. mdpi.com This pathway begins with the Wohl-Ziegler bromination of 2-fluoro-5-methylbenzonitrile (B33194) to create a common intermediate, 5-(bromomethyl)-2-fluorobenzonitrile (B33357). mdpi.com This intermediate then undergoes nucleophilic substitution with an appropriate aniline (B41778) derivative, followed by the construction of the 2,4-diaminoquinazoline ring through reaction with guanidine (B92328) carbonate. mdpi.com The final step involves the deprotection of the glutamate ester groups. mdpi.com Such multistep strategies allow for the systematic assembly of the core heterocyclic structure and the attachment of the desired side chains.
Intermediates and Reaction Optimization
Throughout the synthetic pathways for this compound and its analogues, several key intermediates are generated and purified. In the reductive condensation approach, di-tert-butyl N-(4-formylbenzoyl)-L-glutamate serves as a crucial side-chain precursor, while 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine is the core heterocyclic component. nih.gov For related pteroic acid derivatives, intermediates such as 5-(bromomethyl)-2-fluorobenzonitrile are pivotal for subsequent elaboration. mdpi.com
Optimization of reaction conditions is critical for achieving high yields and purity. For example, in the synthesis of related tetrahydrofolate analogues, the catalytic hydrogenation step can be complicated by benzylic hydrogenolysis of the C9-N10 bond. mdpi.com Careful adjustment of the reaction solution's acidity and the use of protecting groups on the N10 position have been explored to mitigate this side reaction. mdpi.com In some cases, an alternative strategy involving the ring-opening of an aziridine (B145994) intermediate has been developed to circumvent the issues associated with direct catalytic hydrogenation of the fully assembled molecule. mdpi.com
Synthesis of Analogues and Derivatives of this compound
To explore the structure-activity relationships of this compound, a variety of analogues and derivatives have been synthesized, with a particular focus on modifications at the N9 position.
N9-Substituted Analogues
An in-depth exploration of the synthetic strategies and chemical derivatization of the complex chemical compound this compound is presented in this article. The focus is on the methodologies employed to create various analogues of this compound, which are of significant interest in medicinal chemistry.
The synthesis of this compound and its derivatives is a complex process that has been the subject of considerable research. The following sections detail the synthetic approaches for specific classes of analogues.
N9-Substituted Analogues
The synthesis of this compound has been achieved through a multi-step process. The initial step involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. This is followed by deprotection using trifluoroacetic acid to yield 5-deazaisofolic acid. Subsequent catalytic hydrogenation of this intermediate produces the target compound, this compound. nih.gov
Further modifications at the N9 position have been explored. The 9-methyl (9-CH3) derivative of this compound has been synthesized, along with 9-methyl and 9-formyl (9-CHO) modifications of the precursor, 5-deazaisofolic acid. nih.gov
| Compound | Precursor | Key Synthetic Steps | Reference |
| This compound | 5-Deazaisofolic acid | Catalytic hydrogenation | nih.gov |
| 9-Methyl-5-deaza-5,6,7,8-tetrahydroisofolic acid | This compound | Methylation at N9 position | nih.gov |
| 9-Methyl-5-deazaisofolic acid | 5-Deazaisofolic acid | Methylation at N9 position | nih.gov |
| 9-Formyl-5-deazaisofolic acid | 5-Deazaisofolic acid | Formylation at N9 position | nih.gov |
7-Oxo Substituted Analogues and Related Modifications
The synthesis of 4-amino-7-oxo-substituted analogues of related deazatetrahydrofolic acids has been reported, providing a template for potential modifications of this compound. nih.govurl.edu The general synthetic route commences with the reaction of para-substituted methyl benzoates with methyl 2-(bromomethyl)acrylate to form α,β-unsaturated esters. nih.gov These esters are then treated with malononitrile (B47326) in the presence of sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding pyridones. nih.gov
| Starting Materials | Key Intermediates | Final Product Class | Overall Yield | Reference |
| p-Substituted methyl benzoates, Methyl 2-(bromomethyl)acrylate, Malononitrile, Guanidine, L-Glutamic acid dimethyl ester | α,β-Unsaturated esters, Pyridones, Pyrido[2,3-d]pyrimidines | 4-Amino-7-oxo-substituted analogues | 20-27% | nih.gov |
| Not specified | Not specified | 7-Oxo substituted analogues of 5-DATHF and DDATHF | 10-30% | nih.gov |
Rotationally Restricted Analogues
Currently, there is no publicly available research detailing the synthesis of rotationally restricted analogues specifically for this compound.
Synthesis of Other Bridged and Modified Analogues
Detailed synthetic methodologies for other bridged and modified analogues of this compound are not extensively covered in the available literature.
Advanced Synthetic Techniques and Novel Approaches
While specific advanced synthetic techniques for this compound are not widely reported, novel approaches in the synthesis of related deazafolate analogues have been developed. One such notable method is the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives through an aziridine intermediate. mdpi.com This strategy avoids the byproducts typically formed from carbon-nitrogen bond hydrogenolysis in traditional synthetic routes. mdpi.com
The synthesis begins with the formation of an aziridine intermediate from a pterin (B48896) analogue. mdpi.com This aziridine is then subjected to a ring-opening reaction with aromatic amines to construct the tetrahydrofolate skeleton. mdpi.com This method has been shown to be efficient for producing 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives and their heterocyclic benzoyl isosteres. mdpi.com While this technique has not been explicitly applied to this compound, it represents a potential novel approach for the synthesis of this and other related folate analogues. mdpi.com
Biochemical Mechanisms of Action
Interactions with Folate-Requiring Enzymes
The primary mechanism of action of 5-Deaza-5,6,7,8-tetrahydroisofolic acid and its related analogues involves the competitive inhibition of enzymes that utilize folate cofactors. These interactions are crucial for understanding its biological effects.
Glycinamide (B1583983) Ribonucleotide Transformylase (GARTFase) Inhibition
Glycinamide ribonucleotide formyltransferase (GARTFase) is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound and its analogues have been identified as inhibitors of this enzyme.
Table 1: Cellular Potency of this compound
| Compound | Cell Line | Parameter | Value |
|---|---|---|---|
| This compound | MCF-7 | IC50 | ca. 1 µM nih.gov |
Folylpolyglutamate Synthetase (FPGS) Interactions
Folylpolyglutamate synthetase (FPGS) is an essential enzyme that catalyzes the addition of glutamate (B1630785) residues to folate cofactors and classical antifolates. This polyglutamylation is crucial for the intracellular retention and enhanced inhibitory activity of these compounds. The interaction of 5-deaza-tetrahydrofolate analogues with FPGS can vary, with some acting as substrates and others as inhibitors.
The substrate efficiency and inhibitory potential of these analogues are highly dependent on their specific chemical structures. For instance, certain modifications to the 5-deaza-5,6,7,8-tetrahydrofolate scaffold can result in potent competitive inhibitors of FPGS, while others are excellent substrates for polyglutamylation.
Table 2: Interaction of Selected 5-Deaza-5,6,7,8-tetrahydrofolate Analogues with Mouse Liver FPGS
| Compound | Interaction Type | Kinetic Parameter | Value (µM) |
|---|---|---|---|
| Nα-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine | Competitive Inhibitor | Ki | 0.03 |
| D,L-2-[(5-deaza-5,6,7,8-tetrahydropteroyl)amino]-4-phosphonobutanoic acid | Competitive Inhibitor | Ki | 0.047 |
| 5-deaza-5,6,7,8-tetrahydrofolic acid | Substrate | Km | 0.65 - 1.6 |
Data for this table is derived from studies on analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid.
Thymidylate Synthase (TS) Inhibition and Related Enzymes
Thymidylate synthase (TS) is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). While this compound has been evaluated against a variety of folate-requiring enzymes, including TS, specific data on its direct inhibitory activity against this enzyme are limited. nih.gov Generally, antifolates can inhibit TS, but the potency varies significantly based on the specific chemical structure of the analogue. For many potent GARTFase inhibitors, the activity against TS is considerably lower.
Dihydrofolate Reductase (DHFR) Consideration in Related Antifolates
Dihydrofolate reductase (DHFR) is another key enzyme in folate metabolism, responsible for reducing dihydrofolate to tetrahydrofolate. Classical antifolates, such as methotrexate (B535133), are potent inhibitors of DHFR. However, many of the newer generation antifolates, including the 5-deaza and 5,10-dideaza analogues, were specifically designed to have low affinity for DHFR to target other folate-dependent enzymes.
Crystal structure studies of human DHFR complexed with 5-deazafolate (B15374431) have revealed that it binds with a greater affinity than the natural substrate, folate. nih.gov This is attributed to the protonation of the N8 position of 5-deazafolate upon binding, which allows for a hydrogen bond to form with the backbone carbonyl of an isoleucine residue in the active site. nih.gov While this indicates an interaction, the primary mechanism of action for compounds like this compound is generally considered to be through the inhibition of other folate-dependent enzymes, particularly GARTFase.
Disruption of One-Carbon Metabolism Pathways
The inhibition of folate-requiring enzymes by this compound directly disrupts one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and other vital biomolecules.
Impact on Purine Biosynthesis Pathways
The most significant biochemical consequence of this compound and its related analogues is the disruption of the de novo purine biosynthesis pathway. This is a direct result of the inhibition of GARTFase.
By blocking the first of two formylation steps in the purine synthesis pathway, these compounds prevent the formation of the purine ring. This leads to a depletion of the intracellular pools of purine nucleotides, specifically adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govnih.gov Studies with the related compound (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolic acid demonstrated dramatic reductions in ATP and GTP pools in CCRF-CEM cells after a 4-hour incubation. nih.gov This purine nucleotide starvation is a primary contributor to the cytostatic and cytotoxic effects of these antifolates. The effects on nucleotide pools can be reversed by the addition of purine precursors like hypoxanthine, confirming that the primary site of action is within the purine biosynthesis pathway. nih.gov
Perturbation of Methionine and Homocysteine Cycles
The methionine and homocysteine cycles are central to cellular metabolism, playing a crucial role in the regeneration of methionine, an essential amino acid, and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. Folate derivatives are integral to this cycle, particularly in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.
As an antifolate, this compound is predicted to interfere with this cycle. By competing with natural folates, it can potentially inhibit enzymes that are crucial for the one-carbon transfers necessary for homocysteine remethylation. Disruption of this cycle can lead to an accumulation of homocysteine and a depletion of methionine and SAM, thereby affecting a wide range of cellular functions that depend on methylation.
Influence on Serine and Glycine (B1666218) Interconversion
The interconversion of the amino acids serine and glycine is a key metabolic reaction that is tightly linked to folate metabolism. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which utilizes a tetrahydrofolate derivative as a cofactor to accept a one-carbon unit from serine, converting it to glycine. This process is a major source of one-carbon units for various biosynthetic pathways.
Antifolates like this compound can potentially disrupt the serine and glycine interconversion by inhibiting the function of SHMT or other related folate-dependent enzymes. By doing so, the compound could limit the availability of one-carbon units, thereby impacting the synthesis of nucleotides and other essential biomolecules.
Broader Implications for Cellular Methylation Processes
The perturbation of the methionine and homocysteine cycles, along with the influence on serine and glycine interconversion, has broader implications for cellular methylation processes. The availability of S-adenosylmethionine (SAM), the primary methyl group donor, is highly dependent on a functional methionine cycle. A reduction in SAM levels can lead to widespread hypomethylation of DNA, RNA, proteins, and lipids, which can alter gene expression, protein function, and membrane integrity.
Mechanisms of Cellular Growth Inhibition and Antagonism in Model Systems
The interference of this compound with essential metabolic pathways ultimately manifests as an inhibition of cellular growth. Research has shown that this compound exhibits cytostatic effects in certain cancer cell lines.
In a study evaluating its biological activity, this compound was tested against MCF-7 human breast cancer cells. The compound was found to inhibit the growth of these cells with a half-maximal inhibitory concentration (IC50) of approximately 1 microMolar. nih.gov However, its potency was noted to be significantly lower—nearly 100-fold less—than that of a related and more potent antifolate, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). nih.gov This suggests that while this compound does act as a growth inhibitor, its efficacy is comparatively modest. The mechanism of this growth inhibition is believed to stem from its role as a folate antagonist, leading to the disruption of nucleotide synthesis and methylation reactions that are vital for cell proliferation.
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | ~ 1 | nih.gov |
Structure Activity Relationships Sar in Enzyme Binding and Inhibition
Elucidating Structural Determinants for Enzyme Affinity
The binding affinity of 5-Deaza-5,6,7,8-tetrahydroisofolic acid to its target enzymes is a composite of contributions from its three main structural domains.
The pteridine (B1203161) ring system is a critical pharmacophore for many folate analogues. In the case of deaza-analogues, the substitution of nitrogen with carbon at the 5-position alters the electron distribution and geometry of the ring, which can influence binding to enzymes like dihydrofolate reductase (DHFR). While specific studies detailing the enzymatic binding of the pteridine moiety of this compound are not extensively available, research on related 5-deazapteridines suggests that the planarity and aromaticity of this ring system are crucial for stacking interactions within the enzyme's active site.
Substitutions on the pteridine ring of related compounds have been shown to significantly impact their inhibitory potency. For instance, modifications at the N9-position of 5-deazaisofolic acid, the oxidized precursor to this compound, with methyl or formyl groups have been explored. nih.gov These substitutions can alter the compound's interaction with amino acid residues in the active site, thereby affecting its inhibitory profile.
The para-aminobenzoyl (pABA) moiety serves as a linker, connecting the pteridine ring to the glutamate (B1630785) side chain. Its structural integrity and conformation are vital for the proper positioning of the inhibitor within the enzyme's binding pocket. In a study of rotationally restricted analogues of related 5-deazatetrahydrofolates, a one-carbon bridge was introduced between the amide nitrogen and the 6'-position of the p-aminobenzoyl moiety. nih.gov This modification was found to facilitate the initial reaction catalyzed by folylpolyglutamate synthetase (FPGS), suggesting that the orientation of the pABA group is a key determinant of substrate activity. nih.gov
Furthermore, replacement of the phenyl ring of the p-aminobenzoic acid moiety with other aromatic systems, such as naphthalene, has been shown to be well-tolerated in other nonpolyglutamatable antifolates, indicating a degree of flexibility in the structural requirements for this part of the molecule.
The L-glutamate side chain is of paramount importance for the biological activity of many antifolates, primarily due to its role in polyglutamylation. This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues, which enhances the intracellular retention and enzyme-inhibitory potency of the antifolate.
For 5-deaza-5,6,7,8-tetrahydrofolate analogues, the glutamate moiety is a key recognition element for FPGS. nih.gov Modifications to this side chain can have profound effects on their activity. For instance, replacing the glutamate with ornithine in a related 5-deaza-5,6,7,8-tetrahydropteroyl analogue resulted in a potent inhibitor of hog liver FPGS. nih.gov This highlights the critical role of the terminal carboxyl groups and the length of the side chain in the interaction with FPGS.
Studies on other 5-deazatetrahydrofolate analogues where the glutamate was replaced by homocysteic acid or 2-amino-4-phosphonobutanoic acid further underscore the specificity of the enzyme for the glutamate side chain. nih.gov
| Modification of Glutamate Side Chain in 5-Deazatetrahydrofolate Analogues | Effect on FPGS Activity |
| Replacement with Ornithine | Potent Inhibition nih.gov |
| Replacement with Homocysteic Acid | Altered Substrate/Inhibitor Profile nih.gov |
| Replacement with 2-Amino-4-phosphonobutanoic acid | Altered Substrate/Inhibitor Profile nih.gov |
| Rotational Restriction | Facilitated initial reaction, but inhibited further polyglutamylation nih.gov |
Conformational Analysis and Molecular Recognition
The three-dimensional shape of this compound and its ability to adopt a specific conformation upon binding to an enzyme are central to its biological activity.
The stereochemistry of antifolates is a well-established determinant of their biological activity. The natural stereoisomer of tetrahydrofolate has the L-configuration at the glutamate alpha-carbon and the (6S)-configuration at the C6 chiral center of the pteridine ring. While specific studies on the stereoisomers of this compound are not detailed in the available literature, it is a general principle that enzymes exhibit a high degree of stereospecificity. For related (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate analogues, the stereochemistry at the C6 position influences their interaction with enzymes. nih.gov
While specific molecular modeling studies for this compound are not prominently available, docking studies of other deazapteridine derivatives with enzymes like DHFR have provided insights into their binding modes. nih.gov These studies help to rationalize the observed structure-activity relationships by identifying key hydrogen bonds, hydrophobic interactions, and steric clashes between the inhibitor and the enzyme's active site residues. Such computational approaches are invaluable for the design of new, more potent, and selective inhibitors. For example, modeling studies of inactive 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid suggested that electronic repulsion between the introduced carbonyl group and an arginine residue in the active site could explain their lack of activity.
Comparative Structure-Activity Relationships of this compound with Other Antifolates and Folate Analogues in Enzyme Binding and Inhibition
The unique structural attributes of this compound, where a carbon atom replaces the nitrogen at the 5-position of the pteridine ring, significantly influence its interaction with key enzymes in folate metabolism, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Understanding these structure-activity relationships (SAR) is best achieved through a comparative lens, examining its binding and inhibitory potency against other classical antifolates and folate analogues.
The substitution of nitrogen with carbon at the 5-position generally alters the electronic properties and conformation of the molecule, which can lead to differential binding affinities for target enzymes. For instance, in the case of DHFR, this modification can impact the tightness of binding. Studies on related 5-deaza analogues have shown that this substitution does not diminish the tight binding characteristics seen with classical antifolates like methotrexate (B535133) and aminopterin. In fact, 5-deazafolate (B15374431) binds approximately 4000 times more tightly to E. coli DHFR and 30 times more tightly to chicken liver DHFR than folic acid itself. This enhanced binding is attributed to the protonation of the bound ligand, a phenomenon less favorable with the nitrogen-containing counterparts.
When compared to the potent antifolate methotrexate, 5-deaza analogues of methotrexate have been shown to act as slow, tight-binding inhibitors of DHFR, indicating that the N-5 nitrogen is not essential for this potent inhibition. The 2,4-diamino derivatives of 5,8-dideazaaminopterin analogues are excellent inhibitors of DHFR, with potencies similar to methotrexate.
Furthermore, a study on this compound (referred to as compound 4a in the study) reported an IC50 of approximately 1 µM against MCF-7 cells. nih.gov This was noted to be nearly 100-fold less potent than 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF or lometrexol), a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), another key enzyme in purine (B94841) synthesis. nih.gov This suggests that while active, the specific structural arrangement of this compound may not be optimal for potent inhibition of the cellular targets engaged by DDATHF.
The following tables summarize the comparative inhibitory activities of various deaza-analogues and classical antifolates against DHFR and TS, providing a quantitative basis for understanding the structure-activity relationships.
Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by 5-Deaza Analogues and Classical Antifolates
| Compound | Enzyme Source | IC50 / Ki (µM) | Reference |
| Methotrexate (MTX) | L1210 mouse leukemia | IC50 = 0.002 | nih.gov |
| Aminopterin (AMT) | L1210 mouse leukemia | IC50 = 0.002 | nih.gov |
| APA-Orn (Aminopterin analogue) | L1210 mouse leukemia | IC50 = 0.072 | nih.gov |
| mAPA-Orn (Methotrexate analogue) | L1210 mouse leukemia | IC50 = 0.160 | nih.gov |
Table 2: Comparative Inhibition of Thymidylate Synthase (TS) by Deaza Analogues
| Compound | Enzyme Source | IC50 / Ki (µM) | Reference |
| 10-propargyl-5,8-dideazafolic acid (CB3717) | Mouse L1210 leukemia | Potent (reference inhibitor) | nih.gov |
| 9-methyl-5,8-dideazaisoaminopterin | Mouse L1210 leukemia | 2.5-fold less effective than CB3717 | nih.gov |
| 9-propargyl-5,8-dideazaisofolic acid | Mouse L1210 leukemia | Dramatically less inhibitory than CB3717 | nih.gov |
Table 3: Comparative Cytotoxicity of Deaza Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | ~1 | nih.gov |
| 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF/Lometrexol) | MCF-7 | ~0.01 | nih.gov |
Preclinical Research Models and Mechanistic Studies
In Vitro Cell Culture Models for Activity Assessment
Leukemic Cell Lines (e.g., CCRF-CEM)
While direct studies detailing the cytotoxic activity of 5-Deaza-5,6,7,8-tetrahydroisofolic acid specifically in the CCRF-CEM human T-lymphoblast leukemia cell line are not extensively available in the reviewed literature, research on analogous compounds provides some context. For instance, certain 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid were reported to be largely inactive against CCRF-CEM cells, with IC50 values greater than 20 microg/mL. nih.gov In contrast, the related folate antimetabolite, (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), has been shown to impact the nucleotide pools in CCRF-CEM cells, indicating that this cell line is a relevant model for studying antifolate compounds. nih.gov However, specific data on the growth-inhibitory effects of this compound on CCRF-CEM cells remains to be fully characterized.
Human Breast Cancer Cells (e.g., MCF-7)
The activity of this compound has been evaluated in the human breast cancer cell line, MCF-7. In these studies, the compound demonstrated inhibitory effects on cell growth. Specifically, this compound, also referred to as compound 4a in some literature, exhibited a 50% inhibitory concentration (IC50) of approximately 1 microM. nih.gov This finding indicates a moderate level of potency against this particular cancer cell line. It was also noted that this potency was nearly 100-fold less than that of the potent antitumor agent 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). nih.gov
Inhibitory Activity of this compound in MCF-7 Cells
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | ~1 | nih.gov |
Studies on Folate Transporter Expression and Drug Uptake
The cellular uptake of folate analogues is a critical determinant of their biological activity. While specific studies detailing the transport mechanism of this compound are not extensively documented in the available literature, the transport of folates, in general, is known to be mediated by carriers such as the reduced folate carrier and the proton-coupled folate transporter, as well as folate receptors. georgiasouthern.edunih.govmednexus.org The affinity of different folate forms for these transporters can vary significantly, which in turn affects their intracellular concentration and efficacy. nih.govmednexus.org Further research is required to elucidate the specific transporters involved in the uptake of this compound and its affinity for these transport systems.
Enzymatic Assays and Biochemical Characterization
Enzyme Inhibition Kinetics
Substrate Specificity Studies
Investigations into the role of this compound as a substrate for folate-dependent enzymes are limited. A study on the related compound, 5,6,7,8-Tetrahydro-8-deazahomofolic acid, indicated that it exhibited low substrate activity for thymidylate synthase. medchemexpress.com This suggests that modifications in the folic acid structure, such as the deaza substitution, can significantly alter the ability of the compound to be recognized and processed by enzymes that typically utilize natural folates. Further studies are necessary to determine whether this compound can act as a substrate for other key enzymes in the folate pathway, such as dihydrofolate reductase or folylpolyglutamate synthetase, which would have significant implications for its mechanism of action and potential therapeutic applications.
In Vivo Murine Models for Mechanistic Insights (limited to non-clinical findings)
Comprehensive searches for specific in vivo murine model studies focusing on the mechanistic aspects of this compound did not yield detailed findings within the specified constraints. Research literature readily available does not provide specific data on murine models used to investigate the non-clinical, mechanistic insights of this particular compound.
While related folate analogs have been evaluated in preclinical murine models, the direct translation of those findings to this compound is not scientifically appropriate. For instance, the compound 5-deaza-5,6,7,8-tetrahydrofolic acid, a structural analog, has demonstrated antitumor activity in transplantable murine solid tumors. nih.gov However, the specific mechanistic data from such in vivo studies, particularly for the "iso" form, is not detailed in the available literature.
Information on this compound is primarily centered on its chemical synthesis and its comparative potency in in vitro settings against cancer cell lines, such as MCF-7. nih.gov These studies often compare its activity to other well-characterized folate antagonists like 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). nih.gov
Due to the absence of specific in vivo murine data on the mechanism of action for this compound, no detailed research findings or data tables can be generated for this section.
Analytical and Mechanistic Characterization
Spectroscopic and Chromatographic Methods for Compound Analysis
The characterization of 5-Deaza-5,6,7,8-tetrahydroisofolic acid, following its synthesis, necessitates rigorous analysis to ensure its structural integrity and purity. The synthesis of this compound has been described as a multi-step process involving the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection and subsequent catalytic hydrogenation. nih.gov
Applications in Purity Assessment and Structural Elucidation
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are pivotal for assessing the purity of the synthesized compound. HPLC can separate the target compound from any unreacted starting materials, byproducts, or degradation products, allowing for a quantitative determination of its purity.
Techniques for Metabolite Identification
Currently, there is no specific information available in scientific literature regarding the metabolites of this compound. However, studies on analogous compounds, such as 5-deazaacyclotetrahydrofolate, have utilized radiolabeling in conjunction with HPLC analysis to identify metabolites. nih.gov This research revealed that similar compounds can be metabolized into polyglutamated and N-formylated forms within cells. nih.gov Should investigations into the metabolism of this compound be undertaken, a similar methodology involving radiolabeling or sensitive mass spectrometry-based techniques would likely be employed to detect and identify potential metabolic products in biological samples.
Biochemical Assays for Enzyme Activity and Inhibition
The biological activity of this compound is primarily assessed through biochemical assays that measure its ability to inhibit specific enzymes, particularly those involved in folate metabolism.
Research has indicated that this compound was evaluated against a variety of folate-requiring enzymes. nih.gov While detailed inhibition constants (Kᵢ) or IC₅₀ values against a comprehensive panel of isolated enzymes are not specified in the available literature, its effect on cell proliferation, which is a downstream consequence of enzyme inhibition, has been documented. The compound exhibited an IC₅₀ value of approximately 1 µM against MCF-7 human breast cancer cells. nih.gov This demonstrates its biological activity, albeit at a level nearly 100-fold less potent than the related compound, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). nih.gov
Standard biochemical assays for folate-dependent enzymes typically involve spectrophotometric or radiometric methods. These assays measure the rate of substrate conversion to product in the presence and absence of the inhibitor to determine the extent of inhibition.
| Parameter | Value | Cell Line |
| IC₅₀ (Cell Growth Inhibition) | ~ 1 µM | MCF-7 |
This table displays the reported in vitro cell growth inhibition data for this compound.
Advanced Techniques for Investigating Molecular Interactions
Understanding the molecular interactions between this compound and its target enzymes is crucial for rational drug design and for explaining its biological activity.
While specific binding assay data for this compound are not available, molecular modeling has been employed to study the interactions of structurally similar compounds. For instance, a molecular modeling study of a 7-oxo substituted analogue of 5-deaza-5,6,7,8-tetrahydrofolic acid within the active site of E. coli glycinamide (B1583983) ribonucleotide formyltransferase (GARTFase) was conducted to understand its lack of activity. nih.gov This type of computational analysis can predict binding orientations and identify key molecular interactions, or lack thereof, that govern the inhibitory potential of a compound. Such in silico approaches would be valuable in predicting the binding mode of this compound with its target enzymes.
Future Research Directions and Therapeutic Potential Conceptual
Development of Novel Analogues with Enhanced Selectivity
A key direction for future research is the rational design and synthesis of novel analogues of 5-Deaza-5,6,7,8-tetrahydroisofolic acid with enhanced selectivity for specific folate-dependent enzymes or transport systems. The introduction of substitutions at various positions on the pteridine (B1203161) ring system and modifications of the side chain can significantly alter the compound's affinity for its targets. For example, substitutions at the N9-position have been explored for related deaza-analogues, yielding compounds with altered biological activity. nih.gov
Future efforts could focus on modifications designed to exploit structural differences between mammalian and microbial enzymes, potentially leading to the development of selective antimicrobial agents. Furthermore, analogues could be designed to have a higher affinity for tumor-specific transporters, such as the proton-coupled folate transporter, which is often overexpressed in cancer cells. This could lead to more targeted delivery of the drug to cancer cells, thereby reducing systemic toxicity. The synthesis of 7-oxo substituted analogues of related 5-deaza-5,6,7,8-tetrahydrofolic acid has been reported, although these specific modifications resulted in a loss of activity. nih.gov This highlights the importance of precise structural modifications in retaining biological function.
Table 1: Potential Modifications for Enhanced Selectivity
| Modification Site | Rationale for Modification | Potential Outcome |
| Pteridine Ring | Altering electronic and steric properties to favor binding to a specific enzyme's active site. | Increased potency and selectivity for the target enzyme. |
| N9-Position | Previous studies on related compounds show this position influences biological activity. nih.gov | Modulation of inhibitory activity against target enzymes. |
| Glutamate (B1630785) Side Chain | Modifying the length or composition of the side chain to affect transport and polyglutamation. | Enhanced cellular uptake and retention. |
| Aromatic Ring | Introduction of substituents to influence binding affinity and pharmacokinetic properties. | Improved drug-like properties and target engagement. |
Investigation of Polyglutamation Pathways in Folate Deaza Analogues
The addition of multiple glutamate residues to folate analogues by the enzyme folylpolyglutamate synthetase (FPGS) is a critical determinant of their intracellular retention and, consequently, their therapeutic efficacy. Future research should thoroughly investigate the propensity of this compound and its novel analogues to undergo polyglutamation.
Studies on side-chain modified 5-deazatetrahydrofolate analogues have shown that alterations to the glutamate moiety can significantly impact their interaction with FPGS, with some analogues acting as inhibitors of the enzyme. nih.gov Understanding the structural requirements for efficient polyglutamation of 5-deaza-analogues will be crucial for designing compounds with prolonged intracellular half-lives. A comparative analysis of the polyglutamation kinetics of this compound with that of established antifolates like methotrexate (B535133) could provide valuable insights into its potential for long-term cellular retention.
Exploration of Resistance Mechanisms in Model Systems
The development of drug resistance is a major obstacle in cancer chemotherapy. It is imperative to prospectively investigate the potential mechanisms by which cancer cells could develop resistance to this compound. Based on known mechanisms of antifolate resistance, several avenues should be explored in relevant cancer cell line models. researchgate.netnih.gov
Common Mechanisms of Antifolate Resistance:
Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC) can decrease drug uptake.
Defective polyglutamation: Decreased activity of FPGS can lead to poor intracellular retention of the drug.
Target enzyme alterations: Overexpression or mutations in the target enzyme (e.g., dihydrofolate reductase or thymidylate synthase) can reduce the drug's inhibitory effect.
Enhanced drug efflux: Increased activity of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the drug from the cell.
By establishing cell lines resistant to this compound, researchers can elucidate the specific genetic and molecular alterations that confer resistance. This knowledge will be invaluable for designing strategies to overcome resistance, such as combination therapies or the development of second-generation analogues that are less susceptible to these resistance mechanisms.
Integration with Systems Biology Approaches to Folate Metabolism
A systems-level understanding of how this compound perturbs the complex network of folate metabolism is essential for predicting its cellular effects and identifying potential synergistic drug combinations. Computational modeling of folate metabolism can be employed to simulate the impact of this compound on various metabolic fluxes and to identify key nodes in the network that are most sensitive to its inhibition.
Furthermore, "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can be utilized to obtain a comprehensive view of the cellular response to treatment with this compound. For instance, microarray or RNA-seq analysis could identify genes that are up- or down-regulated upon drug exposure, potentially revealing novel mechanisms of action or resistance. Metabolomic profiling could uncover unexpected effects on other metabolic pathways that are linked to folate metabolism.
Application as Biochemical Probes in Folate-Dependent Processes
Beyond its therapeutic potential, this compound and its analogues can serve as valuable biochemical probes to investigate the structure and function of folate-dependent enzymes and transport proteins. Analogues with specific modifications, such as the incorporation of fluorescent tags or photoaffinity labels, could be synthesized to facilitate the study of drug-target interactions and the cellular localization of folate-related proteins.
For example, side-chain modified 5-deazafolate (B15374431) analogues have been synthesized to act as inhibitors of FPGS and as probes of its active site. nih.gov Similarly, analogues of this compound could be designed to specifically target and characterize other enzymes in the folate pathway. This would not only advance our fundamental understanding of folate metabolism but could also aid in the discovery of new drug targets within this essential pathway.
Q & A
Q. Basic Research Focus
- In Vitro Screening : MCF-7 breast cancer cells (IC50 ~1 µM for 5-DATHF) with folate-free media to assess cytotoxicity. Compare to 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), which is 100-fold more potent .
- Mechanistic Studies : Use LI210 leukemia cells to evaluate membrane transport via RFC (reduced folate carrier) or PCFT (proton-coupled folate transporter) using competitive uptake assays with [³H]-methotrexate .
How can researchers resolve contradictions in reported enzymatic inhibition data for 5-DATHF analogues?
Advanced Research Focus
Discrepancies arise from differences in enzyme sources and assay conditions:
- Species-Specific DHFR : Rat liver DHFR may show noncompetitive inhibition (Ki ~10 µM) due to pterin-binding allostery, while human DHFR exhibits competitive inhibition .
- Redox Conditions : Ensure assays replicate intracellular NADPH/NADP+ ratios. Pre-incubate enzymes with 5-DATHF under argon to maintain tetrahydro state integrity .
What analytical methods are recommended for characterizing 5-DATHF stability and conformation in biological matrices?
Q. Advanced Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz) in D2O/CD3OD (1:1) reveal two interconverting conformations of the tetrahydrofolic acid backbone, critical for binding kinetics .
- UHPLC-MS/MS : Quantify metabolites (e.g., 5-CH3THF, 5,10-CH+THF) in plasma using deuterated internal standards (e.g., 5-CH3THF-¹³C5). Optimize mobile phase with 0.1% formic acid for ionization .
What strategies mitigate poor solubility of 5-DATHF derivatives in aqueous buffers?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations to enhance bioavailability .
- Salt Formation : Synthesize sodium or potassium salts of the glutamate moiety to improve water solubility without altering biological activity .
How does 5-DATHF interact with folate-dependent enzymes beyond DHFR, such as thymidylate synthase (TS)?
Q. Advanced Research Focus
- Enzyme Kinetics : TS inhibition is indirect; 5-DATHF depletes intracellular 5,10-methylene-THF, required for dTMP synthesis. Monitor dUMP accumulation via LC-MS in HCT-116 colon cancer cells .
- Crystallography : Co-crystallize 5-DATHF with TS (PDB: 1HVY) to visualize steric clashes caused by the deaza modification .
What are the critical steps for validating target engagement of 5-DATHF in cellular models?
Q. Basic Research Focus
- Competitive Rescue Assays : Co-treat cells with excess leucovorin (5-formyl-THF). A reduction in 5-DATHF cytotoxicity confirms on-target folate pathway inhibition .
- Biochemical Profiling : Use thermal shift assays (TSA) to measure DHFR stabilization upon 5-DATHF binding. A ΔTm >2°C indicates significant interaction .
How can researchers design 5-DATHF derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Prodrug Approaches : Synthesize acetylated or peptidyl derivatives (e.g., γ-glutamyl conjugates) for enhanced tissue penetration. Hydrolyze in vivo via carboxypeptidase G2 .
- Polyfluorination : Introduce polyfluoroalkyl chains at C-5 to increase metabolic stability. Use perfluorocarboxylic acid anhydrides in cyclization reactions .
What are the best practices for handling and storing 5-DATHF to prevent degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
